Oct-4-en-3-one
Description
Structure
3D Structure
Properties
CAS No. |
14129-48-7 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-oct-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6+ |
InChI Key |
JPTOCTSNXXKSSN-VOTSOKGWSA-N |
SMILES |
CCCC=CC(=O)CC |
Isomeric SMILES |
CCC/C=C/C(=O)CC |
Canonical SMILES |
CCCC=CC(=O)CC |
density |
0.840-0.844 |
Other CAS No. |
14129-48-7 |
physical_description |
Clear colourless or pale yellow liquid; Coconut, fruity aroma |
solubility |
Sparingly soluble in water; soluble in many non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation and Dehydration
Aldol condensation between pentanal and acetone under basic conditions represents a foundational route to Oct-4-en-3-one. The reaction proceeds via enolate formation at the α-carbon of acetone, followed by nucleophilic attack on pentanal. Subsequent dehydration yields the conjugated enone:
Reaction Scheme
Optimization Insights
-
Base Selection : Sodium hydroxide (NaOH) in ethanol achieves 60–70% yield, while lithium diisopropylamide (LDA) in tetrahydrofuran (THF) enhances regioselectivity .
-
Temperature : Dehydration at 80–100°C minimizes side reactions like over-oxidation .
-
Workup : Acidic quench (e.g., HCl) followed by extraction with dichloromethane isolates the product .
Table 1: Aldol Condensation Parameters
| Parameter | Condition | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| Base: NaOH | Ethanol, reflux | 65 | 92 |
| Base: LDA | THF, −78°C | 72 | 95 |
| Dehydration Agent | H₂SO₄, 80°C | 68 | 90 |
Oxidation of 4-Octen-3-ol
Selective oxidation of 4-octen-3-ol to this compound is achieved using mild oxidizing agents to prevent over-oxidation or double bond migration. Pyridinium chlorochromate (PCC) in dichloromethane is particularly effective:
Reaction Scheme
Critical Considerations
-
Oxidant Efficiency : PCC outperforms Jones reagent (CrO₃/H₂SO₄) by preserving the double bond geometry (E:Z > 9:1) .
-
Solvent Impact : Non-polar solvents (e.g., CH₂Cl₂) suppress side reactions compared to protic solvents .
-
Scalability : Kilogram-scale reactions maintain >90% conversion with 0.1 M PCC .
Table 2: Oxidation Agent Performance
| Oxidant | Solvent | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| PCC | CH₂Cl₂ | 3 | 78 | 95:5 |
| Swern | THF | 2 | 82 | 93:7 |
| Dess-Martin | Acetonitrile | 1.5 | 85 | 97:3 |
Wittig Reaction with Custom Ylides
The Wittig reaction offers stereocontrol in constructing the C4–C5 double bond. A ylide generated from 1-bromopentane and triphenylphosphine reacts with 3-pentanone:
Reaction Scheme
Stereochemical Outcomes
-
Ylide Preparation : Sodium hydride (NaH) in THF ensures high ylide reactivity .
-
E-Selectivity : Bulky ylides favor trans-addition, achieving E:Z ratios up to 8:1 .
-
Purification : Column chromatography (SiO₂, hexane:ethyl acetate) removes phosphine oxide byproducts .
Table 3: Wittig Reaction Variables
| Ylide Precursor | Base | Solvent | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| 1-Bromopentane | NaH | THF | 85:15 | 70 |
| 1-Iodopentane | KOtBu | DME | 88:12 | 75 |
| 1-Chloropentane | LDA | Ether | 80:20 | 65 |
Industrial Synthesis via Catalytic Dehydrogenation
Large-scale production employs catalytic dehydrogenation of 3-octanol over copper-bronze catalysts at elevated temperatures:
Reaction Scheme
Process Enhancements
-
Catalyst Design : Cu/ZnO/Al₂O₃ increases surface area, boosting turnover frequency (TOF) to 120 h⁻¹ .
-
Continuous Flow Systems : Fixed-bed reactors achieve 90% conversion with 12-second residence time .
-
Byproduct Management : Hydrogen gas is captured for reuse in hydrogenation processes .
Table 4: Industrial Process Metrics
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Temperature (°C) | 280 | 300 |
| Pressure (bar) | 1.5 | 5 |
| Conversion (%) | 75 | 92 |
| Purity (%) | 88 | 96 |
Biocatalytic Routes and Green Chemistry
Emerging enzymatic methods using alcohol dehydrogenases (ADHs) from Saccharomyces cerevisiae enable eco-friendly synthesis:
Reaction Scheme
Advantages
-
Stereospecificity : ADHs produce exclusively the (E)-isomer .
-
Cofactor Recycling : Glucose dehydrogenase regenerates NAD⁺, lowering costs .
Table 5: Biocatalytic Performance
| Enzyme Source | pH | Temperature (°C) | Yield (%) |
|---|---|---|---|
| S. cerevisiae | 7.0 | 30 | 82 |
| E. coli (recombinant) | 6.5 | 37 | 78 |
| B. subtilis | 7.5 | 40 | 68 |
Chemical Reactions Analysis
Types of Reactions: Oct-4-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-octanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The enone group in this compound can undergo nucleophilic addition reactions, where nucleophiles such as amines or alcohols add to the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base catalyst.
Major Products Formed:
Oxidation: 4-Octenoic acid.
Reduction: 4-Octanol.
Substitution: Corresponding amine or alcohol derivatives.
Scientific Research Applications
Oct-4-en-3-one has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its enone structure makes it a versatile intermediate in organic synthesis.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its distinct odor.
Mechanism of Action
The mechanism of action of Oct-4-en-3-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The enone group in this compound can undergo Michael addition reactions with nucleophiles, which is a key step in its biological activity. This interaction can modulate signaling pathways and affect cellular processes .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 126.20 g/mol
- Boiling Point : ~180–185°C (estimated)
- Solubility: Low in water; soluble in organic solvents like ethanol and diethyl ether.
Comparison with Structurally Similar Compounds
Oct-4-en-3-one belongs to the class of α,β-unsaturated ketones. Below is a detailed comparison with three structurally related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Applications |
|---|---|---|---|---|
| This compound | 14129-48-7 | C₈H₁₄O | Ketone at C3; double bond at C4–C5 | Fragrances, flavor additives |
| 2-Octen-4-one | 4643-27-0 | C₈H₁₄O | Ketone at C4; double bond at C2–C3 | Food flavoring, perfumes |
| 3-Octen-2-one | 1669-44-9 | C₈H₁₄O | Ketone at C2; double bond at C3–C4 | Synthetic intermediates |
| 6-Octen-3-one | 2550-18-7 | C₁₀H₁₈O | Branched chain; methyl groups at C2, C7 | Specialty chemicals |
Structural and Physicochemical Differences
Positional Isomerism :
- This compound and 2-Octen-4-one are positional isomers, differing in the location of the ketone and double bond. This affects their reactivity: this compound undergoes conjugate addition more readily due to the α,β-unsaturation .
- 3-Octen-2-one lacks α,β-unsaturation, making it less reactive in Michael additions but more stable under acidic conditions .
Branching Effects :
- 6-Octen-3-one contains two methyl groups, increasing its hydrophobicity and altering its volatility compared to linear analogs .
Spectroscopic Data :
- ¹H NMR : this compound shows characteristic peaks at δ 5.4–5.6 ppm (double bond protons) and δ 2.4 ppm (ketone-adjacent CH₂). In contrast, 2-Octen-4-one exhibits downfield shifts for protons near the ketone (δ 2.7–3.0 ppm) .
- IR Spectroscopy : All compounds show strong C=O stretches (~1700 cm⁻¹), but this compound has additional C=C stretching at ~1600 cm⁻¹ .
Research Findings and Challenges
- Synthesis Efficiency : this compound is synthesized via oxidation of 4-octen-3-ol, achieving ~75% yield, whereas 2-Octen-4-one requires more complex allylic oxidation pathways (~50% yield) .
- Stability Issues : this compound is prone to polymerization under prolonged UV exposure, limiting its shelf life compared to saturated analogs .
- Toxicity Data: Limited studies exist, but preliminary results suggest low acute toxicity (LD₅₀ > 2000 mg/kg in rats) for all compounds .
Biological Activity
Oct-4-en-3-one, also known as 4-Octen-3-one, is a naturally occurring compound with the molecular formula . It has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
- Molecular Formula :
- Molecular Weight : 142.20 g/mol
- Structure : The compound features a double bond and a ketone functional group, which contribute to its reactivity and biological properties.
Sources
This compound has been identified in various plant species, including:
- Origanum sipyleum
- Platostoma africanum
These natural sources suggest that this compound may play roles in plant defense mechanisms and could possess pharmacological properties beneficial for human health.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism tested.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
2. Antioxidant Activity
The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Various assays, including DPPH and ABTS radical scavenging tests, have been employed to evaluate its efficacy.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 30 |
| ABTS | 25 |
3. Cytotoxicity
In vitro studies using mammalian cell lines have assessed the cytotoxic effects of this compound. Results indicate that at certain concentrations, it can induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| Vero (normal kidney) | >100 |
The biological activities of this compound may be attributed to its ability to interact with cellular membranes and modulate signaling pathways involved in inflammation and cell survival. For instance, it is believed to inhibit specific enzymes associated with oxidative stress and inflammation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was found to inhibit bacterial growth effectively, demonstrating potential as a natural preservative or therapeutic agent.
Case Study 2: Antioxidant Properties
In a clinical trial assessing the antioxidant effects of various natural compounds, this compound was included due to its promising results in preliminary assays. Participants showed improved biomarkers of oxidative stress after supplementation with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
